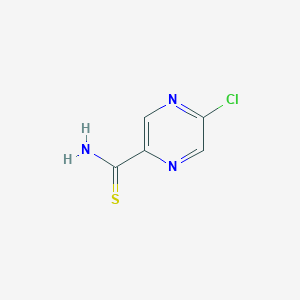

5-chloropyrazine-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyrazine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3S/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUKECJHESITDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Mechanistic Elucidation for 5 Chloropyrazine 2 Carbothioamide Derivatives

Systematic Modification of Chemical Structure and Biological Impact

The biological profile of 5-chloropyrazine-2-carbothioamide derivatives is intricately linked to their chemical architecture. Alterations to the pyrazine (B50134) ring, the thioamide functional group, and peripheral substituents can lead to significant changes in potency and selectivity.

Role of the Chlorine Substituent on the Pyrazine Ring

The substitution of chlorine with other groups or its absence generally leads to a decrease in activity, highlighting its importance. This underscores the specific role of the halogen in the molecular mechanism of action, which for 5-Cl-PZA is believed to involve the inhibition of mycobacterial fatty acid synthase I. researchgate.net While direct studies on this compound are limited, the established significance of the 5-chloro substituent in the corresponding carboxamide analogues strongly suggests its critical contribution to the activity of the thioamide derivatives as well.

Influence of Substituents on the Thioamide Nitrogen

Modification of the thioamide nitrogen with various substituents offers a valuable avenue for modulating the pharmacological properties of this compound derivatives. In analogous series of 5-chloro-N-phenylpyrazine-2-carboxamides, the nature of the substituent on the amide nitrogen significantly impacts antimycobacterial activity. researchgate.net For instance, the introduction of a phenyl ring (anilides) has been shown to yield potent activity against M. tuberculosis. researchgate.net

In a series of N-benzyl-5-chloropyrazine-2-carboxamides, substitutions on the benzyl (B1604629) ring were explored. While these compounds showed activity comparable to pyrazinamide, they were generally less potent against M. tuberculosis H37Rv than the corresponding anilides. nih.gov However, certain derivatives, such as 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide and 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, exhibited notable activity against M. kansasii, a species naturally resistant to PZA. nih.gov This indicates that substituents on the nitrogen can influence the spectrum of activity.

The replacement of an amide with a thioamide is a significant structural change. Thioamides are known to be better hydrogen bond donors than amides and possess different electronic properties, with sulfur being a better electron-pair donor than oxygen. nih.gov This can lead to altered binding interactions with target proteins. Studies on pyrazine-2-carbothioamide (B133990) derivatives have shown that thioamides can exhibit higher antimicrobial activity than their corresponding amides, suggesting that the thioamide moiety itself is a key pharmacophore.

Effects of Remote Substituents on Overall Activity Profile

Notably, the compound 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide demonstrated promising activity with 90% inhibition against Mycobacterium tuberculosis. nih.gov This highlights that a chlorine atom on a remote phenyl ring can significantly contribute to the biological effect, likely through additional binding interactions or by altering the molecule's physicochemical properties, such as lipophilicity and electronic distribution. In contrast, other substitutions on the aroyl ring resulted in varied and often lower levels of activity, underscoring the specific nature of these long-range effects.

These findings suggest that a comprehensive SAR exploration should not be limited to the immediate vicinity of the pyrazine and thioamide groups but must also consider the impact of more distant structural modifications.

Comparative Analysis of Pyrazine Positional Isomers

The spatial arrangement of substituents on the pyrazine ring can dramatically affect biological activity. While direct comparative studies on positional isomers of this compound are not extensively documented in the available literature, the principles of medicinal chemistry suggest that the relative positions of the chloro and carbothioamide groups are critical.

Moving the carbothioamide group to a different position on the pyrazine ring, for example, to the 3- or 6-position relative to the chlorine, would alter the molecule's dipole moment, shape, and the electronic interplay between the two functional groups. These changes would, in turn, affect how the molecule interacts with its biological target. For instance, the specific arrangement in the 2,5-disubstituted pattern may be optimal for fitting into a specific binding pocket of an enzyme or receptor. Any deviation from this arrangement would likely lead to a loss of affinity and, consequently, a reduction in biological activity. The importance of the substitution pattern is a common theme in the SAR of heterocyclic compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the potency of new derivatives and for gaining insights into the structural features that drive activity.

Predictive Models for Biological Potency

For pyrazine carbothioamide derivatives, QSAR studies have been successfully applied to understand their tuberculostatic activity. In one such study, the biological activity was found to be dependent on both the size of the substituent and the electronic properties of the molecule. nih.gov A statistically significant QSAR equation was developed that could explain approximately 71% of the variance in the activity data. The key parameters, or descriptors, in this model were the molar refractivity of the substituent (a measure of its volume and polarizability) and the wavelength of maximum absorption in the electronic spectrum (an indicator of electronic properties). nih.gov

More broadly, QSAR models for various pyrazine derivatives have employed a range of descriptors, including thermodynamic, electronic, topological, and spatial parameters. semanticscholar.orgscholarsresearchlibrary.com For instance, in a study on pyrazine derivatives with antiproliferative activity, multiple linear regression (MLR) and artificial neural network (ANN) techniques were used to build predictive models. semanticscholar.org The ANN model, in particular, showed a high correlation between predicted and experimental activities, indicating its robustness. semanticscholar.org Such models can guide the synthesis of new compounds by predicting which modifications are likely to enhance biological potency.

Identification of Key Molecular Descriptors

In the field of quantitative structure-activity relationship (QSAR) studies, molecular descriptors are numerical values that encode chemical information and correlate it with biological activity. The identification of key descriptors for this compound and its derivatives is crucial for predicting their therapeutic potential and guiding the synthesis of more potent analogues. Research on similar heterocyclic compounds reveals that a combination of electronic, steric, topological, and lipophilic descriptors often governs their activity. insilico.euresearchgate.net

Analysis of pyrazine derivatives suggests that descriptors related to the three-dimensional structure and electronic properties are particularly significant. researchgate.net These descriptors help to quantify the molecular features essential for interaction with a biological target. Key categories of molecular descriptors relevant to this compound derivatives include:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier orbitals (HOMO and LUMO). insilico.eu The electronegative chlorine atom and nitrogen atoms in the pyrazine ring significantly influence the electronic landscape of this compound, making descriptors like dipole moment and partial atomic charges critical.

Lipophilic Descriptors: Lipophilicity, often expressed as LogP, is a measure of a compound's solubility in lipids versus water. It is a critical factor in determining how a molecule interacts with hydrophobic pockets in a protein and its ability to cross cell membranes. For pyrazine-based ligands, lipophilicity has been shown to correlate with binding affinity. nih.gov

A study on carbothioamide derivatives identified that the presence of an electronegative atom like fluorine at a specific position significantly enhanced inhibitory potential, highlighting the importance of descriptors that can capture such positional electronic effects. nih.gov

Table 1: Key Molecular Descriptors for Pyrazine-Carbothioamide Derivatives

| Descriptor Category | Specific Examples | Relevance to this compound |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Describes the molecule's reactivity and ability to engage in polar interactions. The chlorine and nitrogen atoms create a distinct electronic profile. insilico.eu |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Influences hydrophobic interactions within the binding site and membrane permeability. nih.gov |

| Topological / 3D | WHIM (Weighted Holistic Invariant Molecular), 3D-MoRSE, RDF (Radial Distribution Function) | Quantifies molecular size, shape, and 3D structure, which are crucial for complementarity with the target's binding site. researchgate.net |

| Steric | Molar Refractivity, Molecular Volume | Relates to the size and bulk of the molecule and its substituents, affecting the fit within a binding pocket. |

Intermolecular Interactions and Binding Site Analysis

The biological activity of this compound is predicated on its ability to form stable interactions with its molecular target, typically a protein. The unique combination of a heteroaromatic ring, a halogen substituent, and a carbothioamide group allows for a diverse range of intermolecular forces to come into play. nih.gov

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical interactions for the specificity and stability of ligand-protein complexes. nih.govnih.gov The this compound scaffold possesses multiple sites capable of participating in hydrogen bonding.

Hydrogen Bond Donors: The primary amine (-NH₂) of the carbothioamide group is a potent hydrogen bond donor. nih.gov Studies on similar structures have confirmed that this group can form energetically favorable interactions with amino acid residues in a protein's active site. nih.gov

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrazine ring are characteristic hydrogen bond acceptors. nih.govmdpi.com Additionally, the sulfur atom of the thiocarbonyl group (C=S) can also act as a hydrogen bond acceptor, contributing to the binding orientation.

Table 2: Potential Hydrogen Bonding Interactions of this compound

| Molecular Feature | Role | Potential Interacting Protein Residues |

| Carbothioamide Amine (-NH₂) | Donor | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Main-chain carbonyls |

| Pyrazine Nitrogens | Acceptor | Arginine (Arg), Histidine (His), Serine (Ser), Threonine (Thr) |

| Thiocarbonyl Sulfur (C=S) | Acceptor | Backbone amides, Arginine (Arg), Lysine (Lys) |

Hydrophobic and Lipophilic Interactions

Hydrophobic interactions are a major driving force in ligand binding, arising from the tendency of nonpolar surfaces to associate in an aqueous environment. Lipophilicity, a molecule's affinity for a nonpolar environment, is a key property that governs these interactions. nih.gov For many ligands, a strong correlation exists between lipophilicity and binding affinity. nih.gov

In this compound, the pyrazine ring itself is an aromatic, hydrophobic moiety. The chlorine atom at the 5-position further enhances the lipophilicity of this part of the molecule. These nonpolar regions can engage with hydrophobic pockets within a protein's binding site, which are typically lined with amino acid residues having aliphatic or aromatic side chains (e.g., Leucine, Isoleucine, Valine, Phenylalanine). nih.gov The binding of lipophilic drugs to proteins can increase their solubility in the cytosol and facilitate transport. nih.gov

Table 3: Lipophilic and Hydrophobic Regions of this compound

| Molecular Region | Interaction Type | Potential Interacting Protein Residues |

| Pyrazine Ring | Hydrophobic, Aromatic | Leucine (Leu), Valine (Val), Isoleucine (Ile), Alanine (Ala) |

| Chlorine Atom | Hydrophobic, Halogen Bonding | Methionine (Met), Leucine (Leu), Phenylalanine (Phe) |

Advanced Characterization and Computational Modeling of 5 Chloropyrazine 2 Carbothioamide

Spectroscopic Characterization for Molecular Structure Confirmation

Detailed experimental data from vibrational, nuclear magnetic resonance, and mass spectrometry for 5-chloropyrazine-2-carbothioamide are not available in the cited literature.

Vibrational Spectroscopy (FT-IR, FT-Raman)

No specific Fourier-transform infrared (FT-IR) or Fourier-transform Raman (FT-Raman) spectra, including peak positions and vibrational mode assignments, for this compound were found.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Published ¹H (proton) and ¹³C (carbon-13) nuclear magnetic resonance (NMR) spectral data, such as chemical shifts and coupling constants, for this compound could not be located.

Mass Spectrometry (EI-MS, ESI/LC-MS)

There is no available information on the mass spectrometry fragmentation patterns of this compound under either electron ionization (EI-MS) or electrospray ionization (ESI/LC-MS) conditions.

Quantum Chemical Calculations

Theoretical studies employing quantum chemical calculations for this compound have not been found in the searched literature. While computational methods are widely used for similar molecules researchgate.netresearchgate.net, specific results for the target compound are absent.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No studies detailing the geometry optimization or energy calculations of this compound using Density Functional Theory (DFT) were identified.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding energy gap for this compound, has not been reported in the available scientific literature.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed understanding of charge transfer and conjugative interactions within a molecule. For this compound, NBO analysis elucidates the electronic delocalization that is crucial for its molecular stability and reactivity.

The analysis involves the examination of all possible interactions between filled "donor" NBOs and empty "acceptor" NBOs and estimating their energetic importance through second-order perturbation theory. Key interactions within the this compound structure would include:

Intramolecular Hyperconjugation: Significant delocalization occurs from the lone pairs (n) of the pyrazine (B50134) nitrogen atoms and the sulfur atom of the carbothioamide group to the antibonding orbitals (π) of the pyrazine ring. This n → π interaction contributes to the stabilization of the molecule.

Electron Donation: The lone pairs on the chlorine atom can also participate in hyperconjugative interactions, donating electron density to the antibonding orbitals of the adjacent carbon atom (n(Cl) → σ*(C-C)).

Charge Delocalization: The analysis reveals the pathways of charge delocalization, which are fundamental to the compound's chemical behavior and its ability to interact with biological targets. acadpubl.eu The carbothioamide group, in particular, exhibits significant resonance, with electron density moving between the sulfur and nitrogen atoms.

Table 1: Predicted Major NBO Donor-Acceptor Interactions in this compound

| Donor NBO (Lewis Type) | Acceptor NBO (Non-Lewis Type) | Predicted Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) on Pyrazine Ring | π* (C=C) in Pyrazine Ring | High |

| LP (N) on Pyrazine Ring | π* (C=N) in Pyrazine Ring | High |

| LP (S) on Carbothioamide | π* (C=N) in Pyrazine Ring | Moderate |

| LP (Cl) on Pyrazine Ring | σ* (C-C) in Pyrazine Ring | Low to Moderate |

| π (C=N) in Pyrazine Ring | π* (C=C) in Pyrazine Ring | High |

Note: This table represents predicted interactions based on the principles of NBO analysis applied to the known structure of the compound. Exact energy values require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, allowing for the prediction of its reactive behavior. nih.gov The MEP surface map uses a color spectrum to represent different electrostatic potential values, providing a guide to the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

For this compound, the MEP map would reveal distinct regions of positive, negative, and neutral potential:

Negative Regions (Red to Yellow): These areas indicate high electron density and are prone to electrophilic attack. Such regions are expected to be concentrated around the electronegative atoms: the two nitrogen atoms of the pyrazine ring, the sulfur atom of the carbothioamide group, and the chlorine atom. These sites act as hydrogen bond acceptors.

Positive Regions (Blue): These areas signify electron deficiency and are susceptible to nucleophilic attack. The most positive potential is typically found around the hydrogen atoms of the amide (-NH₂) group, making them primary sites for hydrogen bond donation.

Neutral Regions (Green): These areas represent regions with a near-zero electrostatic potential, often associated with the carbon-hydrogen bonds of the aromatic ring.

The MEP map provides a visual representation of the molecule's polarity and is invaluable for understanding non-covalent interactions, such as those occurring in a protein's binding pocket. nih.gov

Molecular Modeling and Simulation

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a specific protein target. This technique is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.net Derivatives of chloropyrazine have been studied for their potential as inhibitors against various targets, including those in Mycobacterium tuberculosis. researchgate.net

For this compound, docking studies would be used to predict its binding affinity and interaction profile with a given receptor. The process involves placing the ligand into the binding site of a protein and calculating a "docking score" that estimates the binding energy.

Key interactions that could be predicted for this compound include:

Hydrogen Bonding: The amide hydrogens (-NH₂) and the carbothioamide sulfur (S) can act as hydrogen bond donors and acceptors, respectively. The pyrazine nitrogens can also serve as hydrogen bond acceptors.

Halogen Bonding: The chlorine atom can form halogen bonds with electron-rich residues in the binding pocket.

Hydrophobic Interactions: The pyrazine ring can engage in π-π stacking or other hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Potential Interactions of this compound in a Hypothetical Active Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |

|---|---|---|

| Carbothioamide (-CSNH₂) | Aspartate, Glutamate, Serine | Hydrogen Bond |

| Pyrazine Ring Nitrogens | Arginine, Lysine, Histidine | Hydrogen Bond, Electrostatic |

| Chlorine Atom | Carbonyl oxygen of peptide backbone, Aspartate | Halogen Bond |

| Pyrazine Ring (Aromatic) | Phenylalanine, Tyrosine, Leucine, Valine | π-π Stacking, Hydrophobic |

Note: This table is illustrative of the types of interactions the compound could form, based on its chemical structure.

Molecular Dynamics Simulations for Conformational Studies

While molecular docking provides a static snapshot of ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked ligand-protein complex and studying the conformational changes that may occur upon binding.

An MD simulation of the this compound-protein complex would involve:

Placing the docked complex in a simulated physiological environment (a box of water molecules and ions).

Calculating the forces between atoms and solving Newton's equations of motion to simulate their movement over a specific period (typically nanoseconds to microseconds).

Analyzing the trajectory to assess the stability of the binding pose, identify key stable interactions, and calculate binding free energies.

These simulations can validate the results of molecular docking and provide a more accurate understanding of the ligand's behavior in the dynamic environment of a biological system. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile Prediction

In silico ADMET prediction is a critical step in early-stage drug development that uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.gov This pre-screening helps to identify candidates with favorable drug-like properties and flag potential liabilities before costly experimental work is undertaken.

A predicted ADMET profile for this compound would assess several key parameters based on its structure.

Table 3: Predicted In Silico ADMET Profile for this compound

| ADMET Property | Parameter | Predicted Outcome | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Good | Indicates high absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential to cross the intestinal epithelial barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Likely Non-penetrant | Low probability of crossing into the central nervous system, potentially reducing CNS side effects. |

| Plasma Protein Binding | Moderate | Affects the free concentration of the drug available to act on its target. | |

| Metabolism | CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with other compounds metabolized by this enzyme. |

| CYP450 3A4 Inhibition | Likely Non-inhibitor | Lower risk of interaction with a major metabolic pathway for many drugs. | |

| Excretion | Renal Organic Cation Transporter | Likely Substrate | Suggests potential for renal clearance. |

| Toxicity | AMES Mutagenicity | Likely Non-mutagenic | Low probability of causing DNA mutations. |

| Carcinogenicity | Likely Non-carcinogenic | Low predicted risk of causing cancer. | |

| hERG I Inhibition | Low Risk | Low probability of causing cardiotoxicity related to QT interval prolongation. |

Note: This profile is predictive and generated based on computational algorithms. Experimental validation is required for confirmation.

Future Research Directions and Innovative Applications in Pyrazine Carbothioamide Chemistry

Rational Design and Synthesis of Next-Generation Pyrazine (B50134) Carbothioamide Analogues

The rational design of next-generation analogues of 5-chloropyrazine-2-carbothioamide is a primary focus for medicinal chemists. This approach involves the strategic modification of the lead compound to enhance its pharmacological properties. The synthesis of pyrazoline derivatives from chalcones and thiosemicarbazide/semicarbazide has demonstrated a viable pathway to creating novel compounds with potential biological activities. nih.govnih.govacs.org The core strategy is to build upon the existing pyrazine carbothioamide framework, introducing various substituents to modulate activity, selectivity, and pharmacokinetic profiles.

A key aspect of this design process is the creation of a diverse chemical library. For instance, the synthesis of pyrazoline derivatives has yielded compounds with significant anticancer and antioxidant properties. nih.govacs.orgresearchgate.net This suggests that similar modifications to the this compound structure could lead to new chemical entities with improved therapeutic potential. The coordination chemistry of pyrazine derivatives, such as those involving Ruthenium(III) complexes, also presents an intriguing avenue for creating novel metallodrugs with unique mechanisms of action and stability. rsc.org

Future synthetic efforts will likely focus on structure-activity relationship (SAR) studies. These studies systematically alter parts of the this compound molecule—such as the chlorine atom, the pyrazine ring, and the carbothioamide group—to understand how these changes affect biological activity. The goal is to identify modifications that lead to more potent and less toxic compounds.

Exploration of Novel Therapeutic Targets and Disease Areas Beyond Antimicrobials

While pyrazine derivatives have been traditionally investigated for their antimicrobial properties, the future of this compound research lies in exploring new therapeutic landscapes. A significant body of research points towards the potential of related heterocyclic compounds in oncology.

For example, carbothioamide and carboxamide-based pyrazoline analogs have shown promising results as anticancer agents. nih.govnih.govacs.org Studies have demonstrated their ability to induce apoptosis in cancer cells and to act as DNA binding agents. nih.govnih.govacs.org Certain pyrazoline derivatives have exhibited potent cytotoxic activity against human lung (A549) and cervical (HeLa) cancer cell lines, with some showing low toxicity to normal human cells. nih.gov The potential anticancer activity of these compounds may be linked to their ability to bind to DNA. nih.govacs.org

In addition to cancer, there is growing interest in the antioxidant properties of these molecules. Some pyrazoline analogs have demonstrated significant antioxidant activity in laboratory tests. nih.govacs.orgresearchgate.net This opens up the possibility of developing this compound derivatives for the treatment of diseases associated with oxidative stress. Furthermore, research into pyrazine derivatives as inhibitors of fibroblast growth factor receptors (FGFR) suggests a role in targeted cancer therapy. nih.gov The identification of a 3-amino-pyrazine-2-carboxamide derivative as a pan-FGFR inhibitor highlights the potential of this chemical class to address cancers with specific genetic abnormalities. nih.gov

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is an innovative strategy in drug discovery that involves combining two or more pharmacophoric units into a single molecule. nih.gov This approach can lead to hybrid compounds with improved affinity, efficacy, and a better safety profile compared to the parent drugs. nih.gov The this compound scaffold is an ideal candidate for the development of such hybrid molecules.

The goal of creating these hybrids is to engage multiple biological targets simultaneously, which can be particularly advantageous in treating complex diseases like cancer. nih.gov For example, a hybrid molecule could be designed to incorporate the this compound moiety for its potential primary activity, along with another pharmacophore known to inhibit a different cancer-related pathway. This dual-action approach could lead to synergistic therapeutic effects and a reduced likelihood of drug resistance. nih.gov

Recent studies have explored the synthesis of hybrid molecules combining moieties like 5-fluorouracil (B62378) and genistein, which have shown promising chemopreventive potential in colon adenocarcinoma cells. nih.gov Similarly, hybrids of 1H-1,2,3-triazole and boswellic acid derivatives have demonstrated potent α-glucosidase inhibition. nih.gov These examples underscore the versatility of the molecular hybridization approach, which could be effectively applied to the this compound scaffold to create novel therapeutic agents. The carbazole (B46965) hydrazine-carbothioamide scaffold is another area of interest, with some derivatives showing potent antioxidant, anticancer, and antimicrobial activities. nih.govscilit.com

Application of Advanced Machine Learning and AI in Pyrazine Carbothioamide Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of pyrazine carbothioamide analogues is no exception. nih.govijettjournal.orgneliti.com These advanced computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets of chemical structures and biological activities. nih.govnih.gov

AI and ML algorithms can be employed in various stages of the drug discovery pipeline. nih.gov For instance, they can be used for virtual screening of large chemical libraries to identify compounds that are likely to bind to a specific therapeutic target. researchgate.net Machine learning models, such as deep learning and neural networks, can predict the physicochemical properties, biological activities, and potential toxicity of novel this compound analogues before they are even synthesized. nih.govnih.gov This predictive power helps to prioritize the most promising candidates for laboratory testing, saving time and resources. ijettjournal.org

Furthermore, generative AI models can be used for de novo drug design, creating entirely new molecular structures with desired pharmacological properties. neliti.com By learning from existing data on pyrazine carbothioamides and other bioactive molecules, these models can propose novel analogues of this compound that are optimized for potency and selectivity. The use of AI in drug repositioning, which involves identifying new uses for existing drugs, could also be applied to find new therapeutic applications for this compound and its derivatives. nih.gov

Investigation into Prodrug Strategies for Enhanced Biological Efficacy

Prodrug strategies represent a powerful approach to overcoming challenges in drug delivery, such as poor solubility and lack of specificity. nih.govfrontiersin.org A prodrug is an inactive or less active form of a drug that is converted into the active therapeutic agent within the body. frontiersin.org This approach can be particularly beneficial for enhancing the biological efficacy of compounds like this compound.

One of the main goals of prodrug design is to improve the pharmacokinetic properties of a drug. nih.gov For instance, a prodrug of a poorly water-soluble compound can be designed to be more soluble, facilitating its administration and distribution in vivo. nih.gov This has been successfully demonstrated with pyrazolo[3,4-d]pyrimidine inhibitors, where a prodrug strategy improved aqueous solubility and pharmacokinetic profiles. nih.gov

Another key advantage of prodrugs is the potential for targeted drug delivery. nih.gov Prodrugs can be designed to be activated by specific enzymes or conditions that are prevalent at the site of disease, such as a tumor microenvironment. frontiersin.org For example, prodrugs that are responsive to elevated levels of reactive oxygen species (ROS), often found in cancer cells, have been developed. rsc.org This targeted activation can increase the concentration of the active drug at the desired site, enhancing its therapeutic effect while minimizing systemic toxicity. frontiersin.org Investigating various prodrug strategies for this compound could lead to the development of more effective and safer therapies. nih.gov

Q & A

Q. What are the key considerations in optimizing the synthesis of 5-chloropyrazine-2-carbothioamide to achieve high yields?

Methodological Answer:

- Reaction Conditions : Control temperature (e.g., reflux in ethanol) and reaction time (5–8 hours) to minimize side products like disulfide formation. Use stoichiometric equivalents of thiosemicarbazide to ensure complete conversion of intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chlorinated pyrazine ring. Ethanol is preferred for recrystallization to improve purity .

- Catalysis : Base catalysts (e.g., NaH) may facilitate deprotonation during coupling reactions, but their use requires careful pH monitoring to avoid decomposition .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and resolve co-eluting impurities .

- NMR : H and C NMR confirm structural integrity: the thioamide proton (NH) typically appears at δ 10–12 ppm, while the pyrazine ring protons resonate at δ 8.5–9.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 173.0 [M+H]) and detects halogen isotopic patterns .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Model the electrophilicity of the C5-chlorine atom using Fukui indices to identify reactive sites. Solvent effects (e.g., ethanol) can be incorporated via PCM models .

- Transition State Analysis : Simulate attack by nucleophiles (e.g., amines) to calculate activation energies and predict regioselectivity (C5 vs. C2 positions) .

- Docking Studies : For biological applications, dock the compound into target enzymes (e.g., kinase inhibitors) to assess binding affinity and guide structural modifications .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Dose-Response Analysis : Use standardized assays (e.g., IC measurements) across multiple cell lines to differentiate intrinsic activity from cytotoxicity .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in in vitro vs. in vivo results .

- Structural Analog Comparison : Compare bioactivity data with analogs (e.g., 5-chloropyrazine-2-carbonitrile) to isolate the thioamide group’s role in efficacy .

Q. How can reaction intermediates be stabilized during multi-step syntheses involving this compound?

Methodological Answer:

- Protective Groups : Temporarily protect the thioamide group with tert-butoxycarbonyl (Boc) to prevent oxidation during halogenation or cross-coupling steps .

- Low-Temperature Quenching : Halt reactions at −20°C to stabilize reactive intermediates (e.g., Grignard adducts) and minimize decomposition .

- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters dynamically .

Data Contradiction Analysis

Q. How should researchers address inconsistent stability data for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrolysis of the thioamide group) .

- Stabilizer Screening : Test antioxidants (e.g., BHT) or desiccants (silica gel) in storage vials to extend shelf life .

- XRD Analysis : Monitor crystallinity changes over time; amorphous forms may degrade faster than crystalline phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.